

An In-depth Technical Guide to the Chemical Properties of Trihydroxyglutaric Acid

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Compound of Interest

Compound Name: 2,3,4-Trihydroxypentanedioic acid

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Abstract

This technical guide provides a comprehensive overview of the chemical properties of trihydroxyglutaric acid. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates computed data for its key physicochemical properties. Furthermore, it outlines detailed, generalized experimental protocols for the determination of critical parameters such as acid dissociation constant (pKa), aqueous solubility, and melting point, which are applicable to polyhydroxy carboxylic acids. Spectroscopic analysis methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are also discussed in the context of characterizing similar compounds. Due to the scarcity of information directly involving trihydroxyglutaric acid in specific biological pathways, this guide also explores the metabolic relevance of the structurally related compound, 3-hydroxyglutaric acid, a key biomarker in glutaric aciduria type I. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of polyhydroxy dicarboxylic acids.

Introduction

Trihydroxyglutaric acid, with the IUPAC name **2,3,4-trihydroxypentanedioic acid**, is a polyhydroxy dicarboxylic acid.^[1] Its structure, featuring multiple hydroxyl and carboxyl functional groups, suggests a high degree of polarity and the potential for complex chemical interactions. Despite its simple structure, detailed experimental characterization of its chemical

properties is not widely reported. This guide aims to bridge this knowledge gap by providing a summary of computed properties and established experimental methodologies for its characterization. Understanding these properties is crucial for its potential applications in various scientific and industrial fields, including pharmaceuticals and materials science.

Physicochemical Properties

Precise experimental values for the physicochemical properties of trihydroxyglutaric acid are not readily available in the scientific literature. However, computational models provide valuable estimates for these properties. The following tables summarize the computed data available from the PubChem database.[\[1\]](#)

Table 1: Computed Physicochemical Properties of Trihydroxyglutaric Acid

Property	Value	Source
Molecular Formula	C5H8O7	PubChem [1]
Molecular Weight	180.11 g/mol	PubChem [1]
XLogP3-AA	-2.7	PubChem [1]
Hydrogen Bond Donor Count	5	PubChem [1]
Hydrogen Bond Acceptor Count	7	PubChem [1]
Rotatable Bond Count	4	PubChem [1]
Exact Mass	180.02700259 Da	PubChem [1]
Monoisotopic Mass	180.02700259 Da	PubChem [1]
Topological Polar Surface Area	135 Å ²	PubChem [1]
Heavy Atom Count	12	PubChem [1]
Formal Charge	0	PubChem [1]

Experimental Protocols for Characterization

While specific experimental protocols for trihydroxyglutaric acid are not documented, standard methodologies for the characterization of polyhydroxy carboxylic acids are well-established. These protocols can be adapted to determine the physicochemical properties of trihydroxyglutaric acid.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that quantifies the acidity of a compound in solution. For a polyprotic acid like trihydroxyglutaric acid, multiple pKa values are expected. Potentiometric titration is a precise and commonly used method for pKa determination.

Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve, where the concentrations of the acid and its conjugate base are equal.

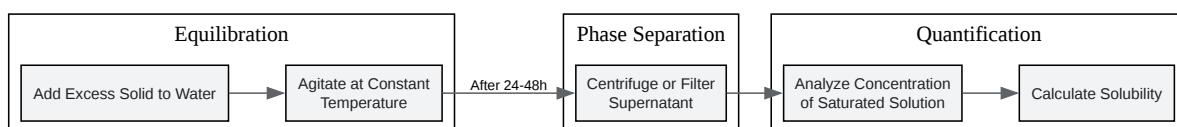
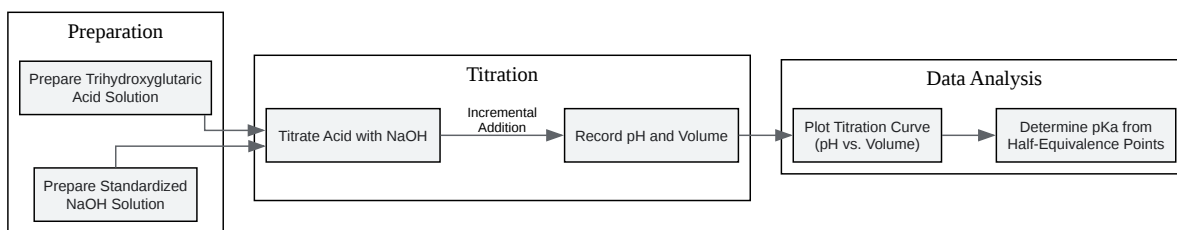
Apparatus:

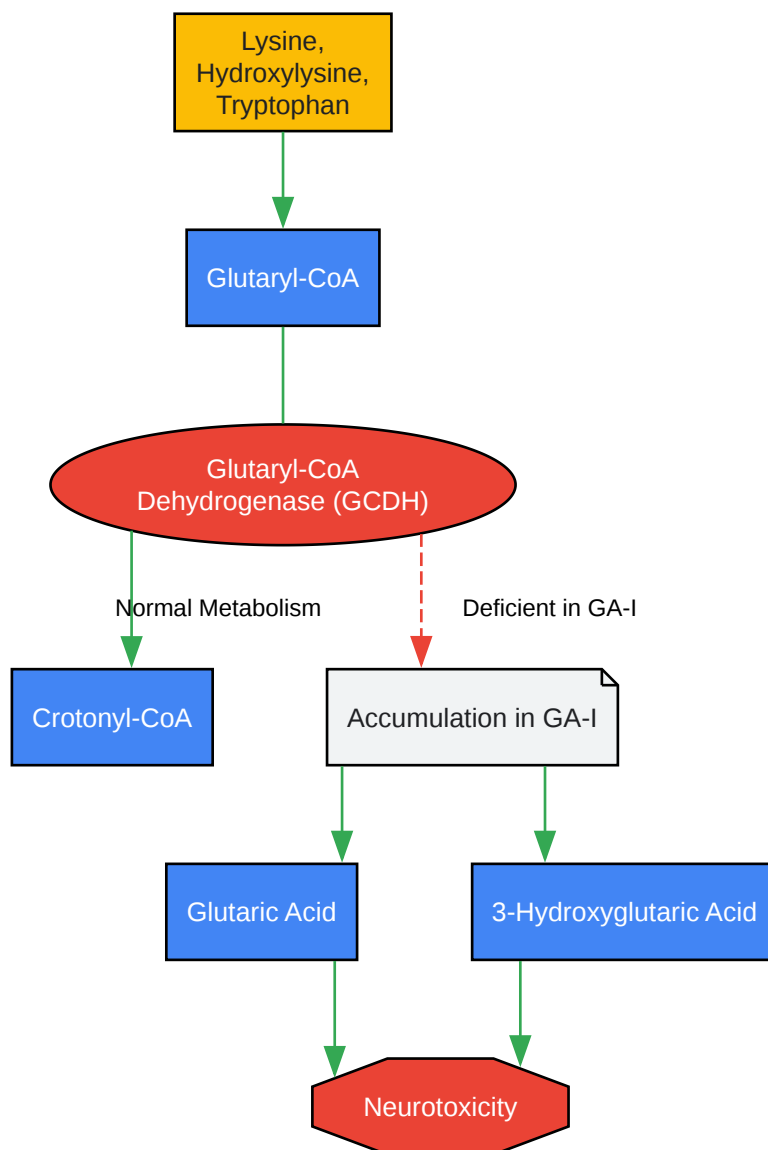
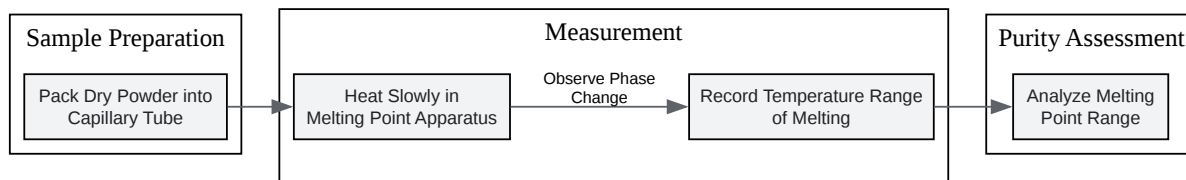
- pH meter with a combination glass electrode
- Burette
- Stirrer and stir bar
- Beaker

Procedure:

- Preparation of Solutions:
 - Prepare a standard solution of the analyte (trihydroxyglutaric acid) of known concentration (e.g., 0.01 M) in deionized water.
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
- Titration:

- Pipette a known volume of the trihydroxyglutaric acid solution into a beaker.
- Immerse the calibrated pH electrode and a stirrer in the solution.
- Add the NaOH solution from the burette in small, known increments.
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue the titration past the equivalence points.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.
 - Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$) can be plotted against the volume of titrant. The peaks in the derivative plot correspond to the equivalence points.





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References

- 1. Trihydroxyglutaric acid | C₅H₈O₇ | CID 18704350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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